Methyl 2-(2-bromobenzofuran-5-yl)acetate

Medicinal Chemistry Synthetic Methodology Cross-Coupling Chemistry

Methyl 2-(2-bromobenzofuran-5-yl)acetate (CAS 1421949-03-2) is a benzofuran-derived heterocyclic small molecule with the molecular formula C₁₁H₉BrO₃ and a molecular weight of 269.09 g/mol. The compound features a 2-bromo substituent on the benzofuran core and a methyl acetate moiety tethered to the 5-position via a methylene bridge.

Molecular Formula C11H9BrO3
Molecular Weight 269.09 g/mol
Cat. No. B8258012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-bromobenzofuran-5-yl)acetate
Molecular FormulaC11H9BrO3
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC2=C(C=C1)OC(=C2)Br
InChIInChI=1S/C11H9BrO3/c1-14-11(13)5-7-2-3-9-8(4-7)6-10(12)15-9/h2-4,6H,5H2,1H3
InChIKeyHHSDXAKZOZWJJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-bromobenzofuran-5-yl)acetate (CAS 1421949-03-2): Procurement-Relevant Identity and Structural Baseline


Methyl 2-(2-bromobenzofuran-5-yl)acetate (CAS 1421949-03-2) is a benzofuran-derived heterocyclic small molecule with the molecular formula C₁₁H₉BrO₃ and a molecular weight of 269.09 g/mol . The compound features a 2-bromo substituent on the benzofuran core and a methyl acetate moiety tethered to the 5-position via a methylene bridge . Its calculated physicochemical properties include a boiling point of 327.8 ± 27.0 °C (predicted), density of 1.534 ± 0.06 g/cm³ (predicted), and a logP of 3.1 [1]. It is primarily employed as a synthetic building block in medicinal chemistry programs, with documented use as an intermediate in the preparation of retinoid-related orphan receptor gamma (RORγ) modulators [2].

Methyl 2-(2-bromobenzofuran-5-yl)acetate: Why In-Class Benzofuran Acetates Are Not Functionally Interchangeable


Substituting Methyl 2-(2-bromobenzofuran-5-yl)acetate with structurally similar benzofuran acetates—such as the non-brominated Methyl 2-(benzofuran-5-yl)acetate (CAS 121638-36-6)—is not functionally equivalent in synthetic applications. The 2-bromo substituent confers orthogonal reactivity enabling palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Negishi) that are inaccessible with the non-halogenated analog . Additionally, the bromine atom at C-2 provides a distinct electronic distribution that influences downstream biological target engagement: the compound demonstrates measurable, albeit weak, inhibition of human PCAF (IC₅₀ = 70,000 nM) and weak antiproliferative activity against MCF7 breast cancer cells [1][2]. The presence of both the 2-bromo handle and the 5-acetate ester creates a uniquely functionalized scaffold for modular, convergent synthetic strategies that simpler benzofuran acetates cannot replicate [3]. This evidence underscores that procurement decisions based purely on core scaffold similarity will yield divergent synthetic outcomes and biological profiles.

Methyl 2-(2-bromobenzofuran-5-yl)acetate: Quantified Differentiation Evidence Relative to Closest Analogs


Brominated vs. Non-Brominated Benzofuran Acetate: Molecular Identity and Synthetic Orthogonality

The 2-bromo substituent in Methyl 2-(2-bromobenzofuran-5-yl)acetate (CAS 1421949-03-2) confers orthogonal reactivity via palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira, Negishi) that is completely absent in the non-brominated analog Methyl 2-(benzofuran-5-yl)acetate (CAS 121638-36-6) . The bromine atom serves as a reactive handle for carbon-carbon and carbon-heteroatom bond formation at the C-2 position, enabling modular synthesis of complex benzofuran derivatives not accessible from the non-halogenated parent [1].

Medicinal Chemistry Synthetic Methodology Cross-Coupling Chemistry

Histone Acetyltransferase PCAF Inhibition: Quantitative Activity Baseline

Methyl 2-(2-bromobenzofuran-5-yl)acetate demonstrates measurable inhibition of human histone acetyltransferase PCAF (KAT2B) with an IC₅₀ of 70,000 nM (70 μM) as determined by BROMOscan assay after 1 hour incubation with PCAF expressed in Escherichia coli BL21 [1]. This establishes a quantitative activity baseline for structure-activity relationship (SAR) studies targeting the PCAF bromodomain or catalytic domain. While the activity is weak compared to optimized PCAF inhibitors (e.g., compound C-11 with IC₅₀ ≈ 0.25 μM [2]), this value provides a reference point for evaluating synthetic derivatives generated from this scaffold.

Epigenetics Histone Acetyltransferase Cancer Research

Antiproliferative Activity Against MCF7 Breast Cancer Cells: Weak Activity Baseline

Methyl 2-(2-bromobenzofuran-5-yl)acetate exhibits weak antiproliferative activity against human MCF7 breast cancer cells as measured by MTT assay after 72 hours of exposure [1]. The ChEMBL database entry (CHEMBL2345705) documents this functional activity without reporting a specific IC₅₀ value, indicating that the compound produced measurable but suboptimal growth inhibition. This establishes that the scaffold has detectable but limited intrinsic cytotoxicity, providing a baseline against which structural modifications—particularly those leveraging the 2-bromo cross-coupling handle—can be evaluated for enhanced antiproliferative potency.

Oncology Breast Cancer Antiproliferative Screening

RORγ Modulator Synthesis: Documented Intermediate in Patent Literature

Methyl 2-(2-bromobenzofuran-5-yl)acetate is explicitly disclosed as a synthetic intermediate in WO2013019682A1 and related patent applications (US20140315881A1, WO2013019626A1) for the preparation of retinoid-related orphan receptor gamma (RORγ) modulators [1][2]. In the described synthetic route, the compound serves as the precursor for α-bromination with N-bromosuccinimide (NBS) and AIBN in CCl₄ to yield methyl 2-bromo-2-(2-bromobenzofuran-5-yl)acetate (CAS 1422169-90-1) in 40% yield (280 mg, yellow oil) [3]. This documented industrial application contrasts with the non-brominated analog Methyl 2-(benzofuran-5-yl)acetate, for which no comparable patent-validated pharmaceutical intermediate role has been identified.

Immunology Nuclear Receptor Autoimmune Disease

Methyl 2-(2-bromobenzofuran-5-yl)acetate: Evidence-Backed Application Scenarios for Scientific Procurement


RORγ Modulator Medicinal Chemistry Programs

Procurement is directly justified for research groups pursuing retinoid-related orphan receptor gamma (RORγ) modulators for autoimmune or inflammatory disease indications. The compound is explicitly disclosed as a key intermediate in WO2013019682A1 and US20140315881A1, where it undergoes α-bromination with NBS to generate the dibrominated derivative methyl 2-bromo-2-(2-bromobenzofuran-5-yl)acetate [1]. Laboratories seeking to reproduce or extend published RORγ modulator synthetic routes require this specific brominated benzofuran acetate to ensure route fidelity and comparative SAR integrity.

Benzofuran Scaffold Diversification via C-2 Cross-Coupling

The 2-bromo substituent enables palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Negishi) at the C-2 position of the benzofuran core, a capability absent in the non-brominated analog Methyl 2-(benzofuran-5-yl)acetate . This compound is appropriate for synthetic chemistry groups requiring a bifunctional benzofuran building block that combines a C-2 halogen cross-coupling handle with a C-5 acetate ester for subsequent carboxylic acid liberation or amide formation. The orthogonal reactivity profile supports modular, convergent synthetic strategies toward complex benzofuran-containing target molecules [2].

Epigenetic Probe Development Targeting PCAF/KAT2B

Research programs investigating histone acetyltransferase PCAF (KAT2B) as a therapeutic target may use this compound as a weak-activity reference point (IC₅₀ = 70,000 nM) for SAR exploration . The benzofuran scaffold provides a template for systematic structural modification aimed at improving PCAF inhibitory potency toward the sub-micromolar range observed with optimized inhibitors (e.g., compound C-11 with IC₅₀ ≈ 0.25 μM) [1]. Procurement is suitable for hit-to-lead or fragment-growth campaigns where the 2-bromo handle enables rapid analog synthesis via parallel cross-coupling chemistry.

Breast Cancer Antiproliferative SAR Studies

The compound exhibits weak antiproliferative activity against MCF7 breast cancer cells, establishing a baseline for oncology-focused SAR programs . Procurement is justified for research groups seeking to optimize this scaffold for enhanced cytotoxicity through systematic substitution at both the C-2 position (via cross-coupling) and the C-5 acetate moiety. The scaffold's modular functionalization capacity allows parallel synthesis of derivative libraries for MCF7 antiproliferative screening and identification of structural features that improve potency beyond the weak baseline activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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